molecular formula C13H15NO3 B2816306 methyl 4-propoxy-1H-indole-2-carboxylate CAS No. 881040-23-9

methyl 4-propoxy-1H-indole-2-carboxylate

Cat. No. B2816306
CAS RN: 881040-23-9
M. Wt: 233.267
InChI Key: CZSTZWSPLKZBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-propoxy-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “methyl 4-propoxy-1H-indole-2-carboxylate” consists of a propoxy group attached to the 4th position of an indole ring, and a carboxylate group attached to the 2nd position of the indole ring .


Physical And Chemical Properties Analysis

“Methyl 4-propoxy-1H-indole-2-carboxylate” has a molecular weight of 233.26 and a molecular formula of C13H15NO3 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . This suggests that “methyl 4-propoxy-1H-indole-2-carboxylate” could potentially be used in the development of new antiviral drugs.

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . This implies that “methyl 4-propoxy-1H-indole-2-carboxylate” could be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have demonstrated anticancer activity . Therefore, “methyl 4-propoxy-1H-indole-2-carboxylate” could potentially be used in cancer treatment.

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . This suggests that “methyl 4-propoxy-1H-indole-2-carboxylate” could potentially be used in the development of new anti-HIV drugs.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This implies that “methyl 4-propoxy-1H-indole-2-carboxylate” could be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . Therefore, “methyl 4-propoxy-1H-indole-2-carboxylate” could potentially be used in the treatment of microbial infections.

properties

IUPAC Name

methyl 4-propoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-7-17-12-6-4-5-10-9(12)8-11(14-10)13(15)16-2/h4-6,8,14H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSTZWSPLKZBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC2=C1C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-propoxy-1H-indole-2-carboxylate

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